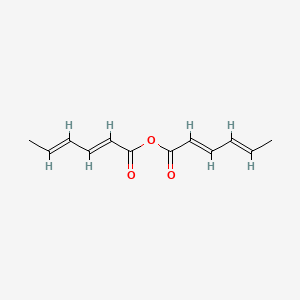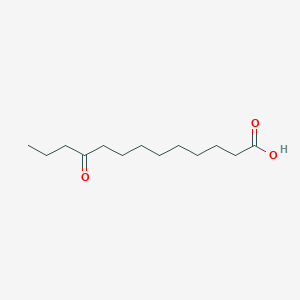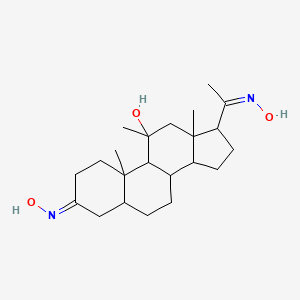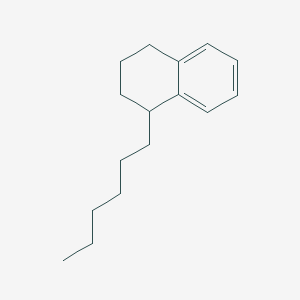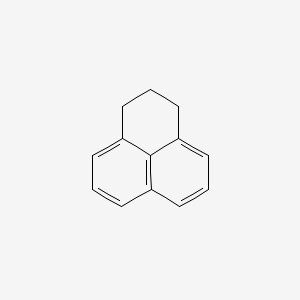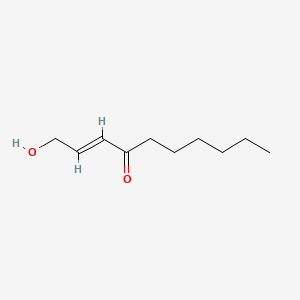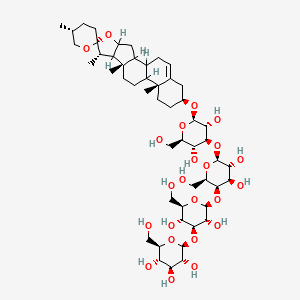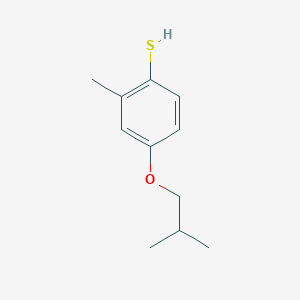
4-iso-Butoxy-2-methylthiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.3091 . It belongs to the class of thiophenols, which are known for their significant roles in biological systems and as intermediates in the synthesis of various organic substances . Thiophenols, including this compound, are utilized in the production of dyes, pharmaceuticals, and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-iso-Butoxy-2-methylthiophenol, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for similar compounds involve reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product, which is then further reacted with halogenated isopropane under alkaline conditions . This method avoids the use of toxic reagents and generates minimal acidic wastewater, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .
Applications De Recherche Scientifique
4-iso-Butoxy-2-methylthiophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-iso-Butoxy-2-methylthiophenol involves its interaction with biological molecules. Thiophenols can act as electrophiles, reacting with nucleophilic sites in proteins and other biomolecules . This interaction can lead to the disruption of normal cellular functions, contributing to their toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophenols such as 4-methylthiophenol and 4-isopropoxy-2-methylthiophenol .
Uniqueness
4-iso-Butoxy-2-methylthiophenol is unique due to its specific butoxy and methyl substitutions, which can influence its reactivity and biological activity compared to other thiophenols .
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |
Clé InChI |
KYTQMFPMXPQLGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
